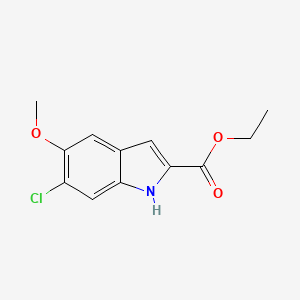![molecular formula C30H24BrF2N3O2 B8598562 (6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester](/img/structure/B8598562.png)
(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a spiroheptane core, a fluorene moiety, and an imidazole ring. The presence of bromine and fluorine atoms further enhances its chemical properties, making it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
The synthesis of (6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the fluorene derivative, followed by the introduction of the imidazole ring and the spiroheptane core. The final step involves the esterification of the carboxylic acid group with benzyl alcohol.
Fluorene Derivative Preparation: The synthesis starts with the bromination and fluorination of fluorene to obtain 7-bromo-9,9-difluoro-9H-fluorene.
Imidazole Ring Formation: The next step involves the formation of the imidazole ring through a cyclization reaction with appropriate precursors.
Spiroheptane Core Introduction: The spiroheptane core is introduced via a spirocyclization reaction, which is a key step in the synthesis.
Esterification: The final step is the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.
Analyse Chemischer Reaktionen
(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound’s fluorene moiety allows it to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the imidazole ring can bind to metal ions, inhibiting the activity of metalloenzymes and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester can be compared with other similar compounds, such as:
1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone: This compound shares the fluorene moiety but differs in the presence of a chloroethanone group instead of the imidazole and spiroheptane structures.
(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid: This compound also contains the fluorene moiety but has a boronic acid group, making it useful in different chemical reactions.
The uniqueness of this compound lies in its combination of the spiroheptane core, imidazole ring, and fluorene moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C30H24BrF2N3O2 |
|---|---|
Molekulargewicht |
576.4 g/mol |
IUPAC-Name |
benzyl 6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C30H24BrF2N3O2/c31-20-7-9-22-21-8-6-19(12-23(21)30(32,33)24(22)13-20)25-15-34-27(35-25)26-14-29(10-11-29)17-36(26)28(37)38-16-18-4-2-1-3-5-18/h1-9,12-13,15,26H,10-11,14,16-17H2,(H,34,35) |
InChI-Schlüssel |
HTUJXNNBCXWTGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC(N(C2)C(=O)OCC3=CC=CC=C3)C4=NC=C(N4)C5=CC6=C(C=C5)C7=C(C6(F)F)C=C(C=C7)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbamate](/img/structure/B8598503.png)
![S-{4-[(Methanesulfonyl)oxy]phenyl} ethanethioate](/img/structure/B8598509.png)









